3-Fluoro-2-morpholinobenzaldehyde
Overview
Description
Synthesis Analysis
One of the popular synthetic routes to FMBA is through the reaction of 3-chloro-2-morpholinobenzaldehyde and potassium fluoride, followed by substitution of the chlorine atom with a fluorine atom.Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-morpholinobenzaldehyde is C11H12FNO2 . The InChI code is 1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.22 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis of Related Compounds
- 3-Fluoro-2-morpholinobenzaldehyde and its derivatives are used in the synthesis of various pharmacologically significant compounds. For instance, (Pang Hua, 2004) details the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, a new product with potential medicinal applications.
Antimicrobial and Antifungal Activity
- The precursor compound 3-fluoro-4-morpholinoaniline, a derivative of this compound, shows promising antimicrobial and antifungal properties. As highlighted by (D. B. Janakiramudu et al., 2017), derivatives of this compound exhibit potent antimicrobial activity, particularly against bacterial strains and fungi.
Biological Activity
- Compounds synthesized from this compound demonstrate various biological activities. For example, (Mamatha S.V et al., 2019) synthesized a compound showing remarkable anti-TB activity and superior anti-microbial efficacy.
Potential Inhibitor of Hepatitis B
- This compound derivatives have been studied for their potential in inhibiting hepatitis B virus. A study by (A. Ivachtchenko et al., 2019) demonstrates the synthesis of a compound that showed nanomolar inhibitory activity against HBV in vitro.
Interaction Studies and Molecular Docking
- The derivatives of this compound are used in molecular docking studies to predict the affinity and orientation at the active enzyme site. As demonstrated by (R. Shukla et al., 2014), these studies provide insights into molecular interactions and their potential biological activities.
Synthesis of Novel Organic Molecules
- Research also focuses on the synthesis of novel organic molecules using derivatives of this compound. For instance, (A. Zanardi et al., 2011) detailed the synthesis of novel alkoxycuprates with potential applications in organic synthesis.
Construction of β-Fluoro-α,β-Unsaturated Carbonyl Groups
- Derivatives of this compound are utilized in constructing β-fluoro-α,β-unsaturated carbonyl groups. (Amna T. Adam et al., 2020) discusses a method for creating these groups, which are significant in medicinal chemistry.
Antitumor Activities
- Certain derivatives synthesized from this compound exhibit antitumor activities. (Xuechen Hao et al., 2017) synthesized a compound that showed inhibitory effects on the proliferation of cancer cell lines.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that fluorinated compounds like 3-fluoro-2-morpholinobenzaldehyde can interact with a variety of enzymes .
Mode of Action
Fluorinated compounds are known to interact with enzymes, potentially altering their function .
Biochemical Pathways
It is known that fluorinated compounds can affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
It is known that fluorinated compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
3-fluoro-2-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFOFAFGLSWNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649850 | |
Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
736991-35-8 | |
Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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